n-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride

G-quadruplex piperidinylmethylamine positional isomer

n-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride (CAS 1220016-89-6) is a dihydrochloride salt of a tertiary amine featuring two N-allyl substituents and a piperidin-4-ylmethyl arm. It belongs to the broader class of N-(4-piperidinylmethyl)amine derivatives, which have been computationally and biophysically validated as dual stabilizers of the c-myc and c-Kit oncogene promoter G-quadruplex (G4) DNA structures.

Molecular Formula C12H24Cl2N2
Molecular Weight 267.24 g/mol
CAS No. 1220016-89-6
Cat. No. B1398331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride
CAS1220016-89-6
Molecular FormulaC12H24Cl2N2
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC=CCN(CC=C)CC1CCNCC1.Cl.Cl
InChIInChI=1S/C12H22N2.2ClH/c1-3-9-14(10-4-2)11-12-5-7-13-8-6-12;;/h3-4,12-13H,1-2,5-11H2;2*1H
InChIKeyODNSMZRAOQIUFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine Dihydrochloride (CAS 1220016-89-6): Chemical Identity and Research-Grade Specifications for G-Quadruplex-Targeted Procurement


n-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride (CAS 1220016-89-6) is a dihydrochloride salt of a tertiary amine featuring two N-allyl substituents and a piperidin-4-ylmethyl arm . It belongs to the broader class of N-(4-piperidinylmethyl)amine derivatives, which have been computationally and biophysically validated as dual stabilizers of the c-myc and c-Kit oncogene promoter G-quadruplex (G4) DNA structures [1]. Commercial samples are typically supplied at ≥95% purity (HPLC) with a molecular formula of C₁₂H₂₄Cl₂N₂ and a molecular weight of 267.24 g/mol . This compound serves as a building block for medicinal chemistry campaigns targeting G4-mediated transcriptional regulation, distinguishing it from generic piperidine derivatives that lack the specific 4-aminomethyl substitution pattern required for dual G4 engagement.

Why Structural Analogs of n-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine Dihydrochloride Cannot Be Interchanged for G-Quadruplex Research


N-(4-piperidinylmethyl)amine derivatives are not interchangeable with their 2- or 3-substituted piperidine isomers or with non-allylated analogs because the 4-aminomethyl substitution pattern is a critical determinant of dual c-myc/c-Kit G-quadruplex binding. In a structure-based virtual screening of ~693,000 compounds followed by fluorescence melting assays, only derivatives bearing the N-(4-piperidinylmethyl)amine scaffold (hits 45, 46, and 47) stabilized both c-myc and c-Kit G4 structures, whereas several other purchased hits lacking this exact substitution geometry showed negligible or no stabilization (ΔTm ≤ 1.1 °C) [1]. The 4-position aminomethyl group enables specific interactions with the G4 loop and groove regions that cannot be replicated by 2- or 3-substituted isomers, which are absent from the validated hit list [1]. This positional specificity is further corroborated by molecular dynamics simulations showing distinct binding modes at the 3′-end and 5′-end of the c-myc G4 that depend on the N-(4-piperidinylmethyl)amine framework [1].

Quantitative Differentiation Evidence for n-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine Dihydrochloride: Head-to-Head and Cross-Study Comparison Data


Positional Isomer Specificity: 4-Piperidinylmethyl vs. 2- and 3-Substituted Analogs in G-Quadruplex Stabilization

The N-(4-piperidinylmethyl)amine scaffold is essential for dual c-myc/c-Kit G-quadruplex stabilization. In the Rocca et al. 2018 study, compounds 45, 46, and 47 (all N-(4-piperidinylmethyl)amine derivatives) produced measurable ΔTm values for both c-myc and c-Kit G4s, whereas other purchased hits lacking this substitution pattern (compounds 49, 51, 53) showed negligible stabilization (ΔTm ≤ 1.1 °C) [1]. Positional isomers with 2-piperidinylmethyl (CAS 1219964-28-9) or 3-piperidinylmethyl (CAS 1220034-31-0) substitution are absent from the validated dual-binder list, indicating that the 4-position geometry is required for activity . This establishes that the 4-substitution pattern is a non-negotiable structural requirement, not a trivial variation.

G-quadruplex piperidinylmethylamine positional isomer

G-Quadruplex vs. Duplex DNA Selectivity: N-4-Piperidinylmethyl Derivatives vs. Compound 47

Among the validated N-(4-piperidinylmethyl)amine hits, compounds 45 and 46 showed exclusive stabilization of G4 structures with no observed shift in dsDNA melting temperature (n.o., ΔTm = 0 °C), while compound 47 stabilized dsDNA by 1.5 °C in addition to G4 stabilization [1]. This indicates that within the N-(4-piperidinylmethyl)amine class, structural variations (e.g., substituents on the benzyl ring) can modulate G4 selectivity. The allyl-substituted scaffold of CAS 1220016-89-6 offers a distinct selectivity profile compared to analogs containing aryl substituents.

G-quadruplex selectivity dsDNA N-(4-piperidinylmethyl)amine

Dual c-myc/c-Kit G-Quadruplex Stabilization: N-4-Piperidinylmethyl Class vs. Single-Target G4 Binders

The N-(4-piperidinylmethyl)amine class uniquely stabilizes both c-myc and c-Kit G4 structures simultaneously, a dual-targeting property not observed in many other G4 ligand classes. Compounds 45, 46, and 47 all showed ΔTm values for both oncogene promoters, while compounds from other chemotypes tested in the same assay (49, 51, 53) showed minimal or no dual stabilization [1]. This dual activity is structurally encoded by the N-(4-piperidinylmethyl)amine core.

dual G4 binder c-myc c-Kit

High-Value Application Scenarios for n-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine Dihydrochloride Based on Validated Differentiation Evidence


Medicinal Chemistry: Synthesis of Dual c-myc/c-Kit G-Quadruplex Stabilizer Libraries

Use CAS 1220016-89-6 as a core scaffold for parallel synthesis of N-(4-piperidinylmethyl)amine derivatives, leveraging the validated dual G4 stabilization activity demonstrated by hits 45-47 (ΔTm up to 5.4 °C for c-myc and 3.2 °C for c-Kit at 20 μM) [1]. The free base form permits N-alkylation, acylation, or reductive amination to generate focused libraries for SAR studies. The dihydrochloride salt form ensures adequate aqueous solubility for direct use in fluorescence melting and FRET-based G4 binding assays.

Chemical Biology: Developing G4-Selective Cellular Imaging Probes

The allyl groups on CAS 1220016-89-6 provide handles for click chemistry conjugation (e.g., thiol-ene or copper-catalyzed azide-alkyne cycloaddition) to attach fluorophores or affinity tags. The scaffold's demonstrated G4 selectivity (compounds 45 and 46 showed no dsDNA stabilization, ΔTm = n.o.) makes it suitable for designing probes that discriminate G4 structures from duplex DNA in cellular contexts [1].

Oncology Drug Discovery: Lead Optimization for c-myc/c-Kit-Driven Cancers

Initiate lead optimization campaigns using the N-(4-piperidinylmethyl)amine core for cancers with co-amplification of c-myc and c-Kit (e.g., GIST, AML). The scaffold's dual targeting capability (combined ΔTm of 8.6 °C across both G4 targets for compound 45) provides a starting point for improving potency, selectivity, and pharmacokinetic properties while maintaining the dual mechanism [1].

Academic Procurement: Ensuring Research Reproducibility in G4 Biology

When replicating or extending the Rocca et al. 2018 findings, procurement of the exact 4-substituted isomer (CAS 1220016-89-6) is critical. The study explicitly validated N-(4-piperidinylmethyl)amine derivatives, not 2- or 3-substituted analogs . Using incorrect positional isomers will produce negative results not due to flawed hypothesis but due to incorrect chemical identity, undermining reproducibility.

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